molecular formula C6H4N2O2S B8025825 3-Methyl-5-nitrothiophene-2-carbonitrile

3-Methyl-5-nitrothiophene-2-carbonitrile

Cat. No.: B8025825
M. Wt: 168.18 g/mol
InChI Key: NCNUYCDICIQZIB-UHFFFAOYSA-N
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Description

3-Methyl-5-nitrothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at position 3, a nitro group (-NO₂) at position 5, and a nitrile (-CN) group at position 2. These compounds are pivotal in organic synthesis, particularly as intermediates for pharmaceuticals and advanced materials due to their reactivity and functional diversity .

Properties

IUPAC Name

3-methyl-5-nitrothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c1-4-2-6(8(9)10)11-5(4)3-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUYCDICIQZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-nitrothiophene-2-carbonitrile typically involves the nitration of 3-methylthiophene-2-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods: In an industrial setting, the production of 3-Methyl-5-nitrothiophene-2-carbonitrile may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-nitrothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-5-nitrothiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitrothiophene-2-carbonitrile largely depends on its derivatives and their specific applications. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various molecular targets, including enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carbonitriles

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight Key Applications/Properties References
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile 5-methyl, 2-(2-nitroanilino), 3-CN C₁₂H₉N₃O₂S 259.28 Pharmaceutical impurity (Olanzapine); versatile intermediate in organic synthesis
3-Amino-5-ethylthiophene-2-carbonitrile 3-amino, 5-ethyl, 2-CN C₇H₈N₂S 152.22 Safety protocols emphasize rigorous PPE; used in agrochemical research
4-Amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile 4-amino, 5-benzoyl, 2-(3-methylphenoxy), 3-CN C₁₉H₁₄N₂O₂S 334.39 Specialized intermediates in dye and polymer chemistry
2-Amino-5-methylthiophene-3-carbonitrile 2-amino, 5-methyl, 3-CN C₆H₆N₂S 138.19 Precursor for quinoline derivatives and heterocyclic frameworks
Key Observations:
  • Positional Effects of Nitro Groups: Unlike 3-Methyl-5-nitrothiophene-2-carbonitrile, where the nitro group is directly on the thiophene ring, analogs like 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile feature nitro groups on appended aromatic rings (e.g., anilino substituents). This structural difference significantly alters reactivity; nitro groups on the thiophene enhance electron-withdrawing effects, favoring electrophilic substitution at adjacent positions .
  • Functional Group Diversity: The presence of amino, benzoyl, or phenoxy groups (as in ) modifies solubility and biological activity. For instance, amino-substituted derivatives exhibit higher polarity and are more amenable to hydrogen bonding in drug-receptor interactions .

Physicochemical Properties

  • Melting Points: 5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile has a reported melting point of ~259°C (aligned with its high molecular weight and aromaticity) . In contrast, simpler analogs like 2-Amino-5-methylthiophene-3-carbonitrile melt at lower temperatures (~138–150°C) due to reduced conjugation .

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